

5-chloro-6-methoxy-1H-indazole CAS 1082041-58-4 properties

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Compound of Interest

Compound Name: 5-chloro-6-methoxy-1H-indazole

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An In-Depth Technical Guide to **5-chloro-6-methoxy-1H-indazole** (CAS 1082041-58-4)

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets. This inherent versatility makes indazole derivatives highly sought-after building blocks in drug discovery programs.[1][2] **5-chloro-6-methoxy-1H-indazole**, identified by its CAS number 1082041-58-4, is a prime example of such a strategic intermediate.

The indazole core is often employed as a bioisostere for indoles, offering potentially superior properties related to metabolic stability, plasma clearance, and oral bioavailability.[1][2] The specific substitution pattern of **5-chloro-6-methoxy-1H-indazole**—featuring a halogen and an electron-donating methoxy group—provides medicinal chemists with crucial handles for further chemical modification. These sites allow for systematic exploration of structure-activity relationships (SAR), a cornerstone of rational drug design aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[3] This guide provides an in-depth examination of the core properties, synthesis, and applications of this valuable heterocyclic compound for professionals in research and drug development.

Core Physicochemical and Structural Data

Precise knowledge of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key identifiers and properties for **5-chloro-6-methoxy-1H-indazole** are summarized below.

Chemical Structure

Caption: Chemical structure of **5-chloro-6-methoxy-1H-indazole**.

Properties and Identifiers

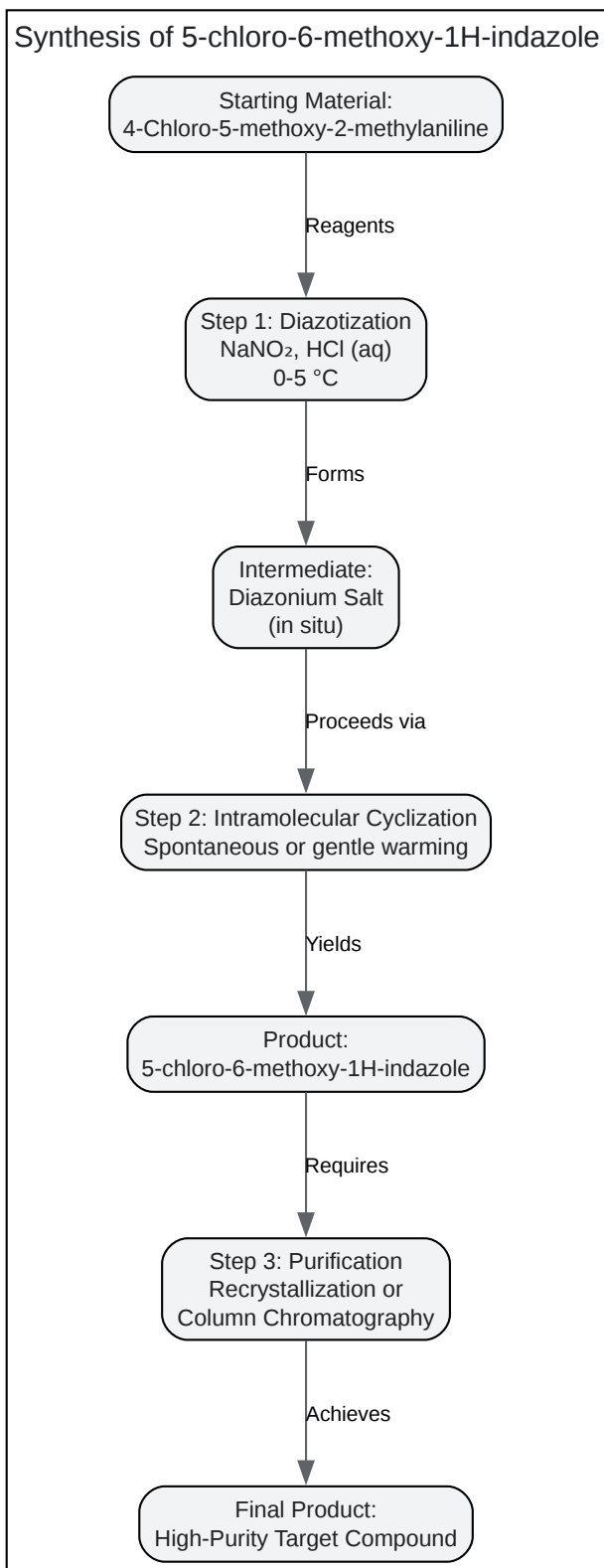
| Property | Value | Source |
|-------------------|--|-----------|
| CAS Number | 1082041-58-4 | [3][4][5] |
| Molecular Formula | C ₈ H ₇ ClN ₂ O | [3][4] |
| Molecular Weight | 182.61 g/mol | [3] |
| Boiling Point | 344.8 ± 22.0 °C at 760 mmHg | [3] |
| MDL Number | MFCD11007885 | [3][4] |
| PubChem CID | 53399332 | [4] |
| InChI Key | GAMOCUFAJHKSDQ-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles is a well-established field in organic chemistry, with several reliable methods available.[7][8] While a specific, publicly documented synthesis for **5-chloro-6-methoxy-1H-indazole** is not detailed in the provided results, a logical and efficient pathway can be designed based on common indazole synthesis strategies, such as the cyclization of appropriately substituted anilines or related precursors.[9][10]

A plausible approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization. This method is a cornerstone of heterocyclic chemistry due to its reliability and the wide availability of starting materials.

Hypothetical Synthesis Workflow



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Caption: Plausible synthetic workflow for **5-chloro-6-methoxy-1H-indazole**.

Exemplary Synthesis Protocol

This protocol is a representative example based on established chemical principles for indazole synthesis.[9]

Objective: To synthesize **5-chloro-6-methoxy-1H-indazole** from 4-chloro-5-methoxy-2-methylaniline.

Materials:

- 4-chloro-5-methoxy-2-methylaniline
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for chromatography

Procedure:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-5-methoxy-2-methylaniline in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
 - Causality: The acidic medium is required to form nitrous acid from sodium nitrite, and the low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

- **Diazotization:** Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
 - **Causality:** A slow, controlled addition prevents a dangerous exothermic reaction and ensures the complete formation of the diazonium salt.
- **Cyclization:** After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then let it warm slowly to room temperature. Gentle heating may be applied to facilitate the intramolecular cyclization, which forms the indazole ring system.
 - **Causality:** The warming provides the necessary activation energy for the nucleophilic attack of the aromatic ring onto the diazonium group, leading to cyclization and nitrogen gas evolution.
- **Work-up and Neutralization:** Once the reaction is complete (monitored by TLC), carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
 - **Causality:** Neutralization quenches the acid and prepares the product for extraction into an organic solvent.
- **Extraction:** Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
- **Drying and Filtration:** Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude solid product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
 - **Self-Validation:** The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point analysis to ensure it meets the required standards for subsequent research applications.

Spectral Characteristics

While specific spectral data for this exact compound is not publicly available in the search results, the expected characteristics can be inferred from data on structurally similar indazoles.

[11][12]

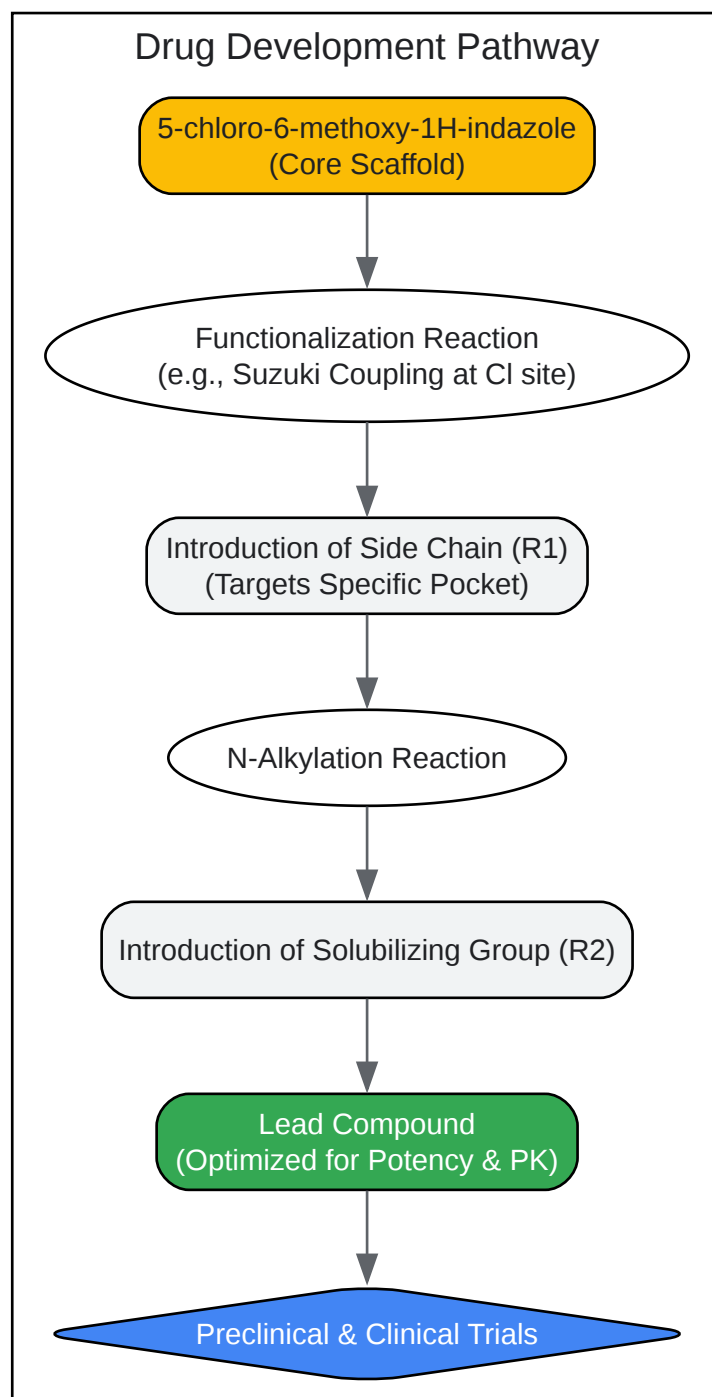
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a signal for the N-H proton (which may be broad), and a sharp singlet for the methoxy ($-\text{OCH}_3$) group's protons around 3.9-4.0 ppm.
- ^{13}C NMR: The carbon NMR would display signals corresponding to the eight unique carbon atoms in the molecule. The carbon attached to the methoxy group would appear in the aromatic region, shifted downfield due to the oxygen's deshielding effect.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 182.61. A characteristic isotopic pattern for one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) would be a definitive feature.
- Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (typically a broad peak around $3100\text{--}3300\text{ cm}^{-1}$), C-H stretching in the aromatic region, and C-O stretching for the methoxy group.

Applications in Research and Drug Development

5-chloro-6-methoxy-1H-indazole is primarily utilized as a key intermediate in the synthesis of more complex molecules, especially in the pharmaceutical sector.[3]

- Kinase Inhibitors: Its most prominent application is in the development of kinase inhibitors for cancer therapy.[3] The indazole scaffold is a common core in many clinically evaluated and approved kinase inhibitors, where it often mimics the hinge-binding motif of ATP.
- Medicinal Chemistry Building Block: The chloro and methoxy substituents serve as versatile functional handles. The chlorine atom can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new molecular fragments. The methoxy group can be demethylated to a hydroxyl group, providing a site for further derivatization. This dual functionality is invaluable for creating libraries of compounds for SAR studies.[3]
- Bioisosteric Replacement: In drug design, the indazole ring is frequently used as a bioisostere of the native indole ring found in many biologically active compounds, such as serotonin.[1][2] This substitution can improve metabolic stability and other pharmacokinetic properties without sacrificing binding affinity.

Conceptual Role in Drug Discovery



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Caption: Role of the indazole intermediate in a drug discovery workflow.

Safety, Handling, and Storage

Working with any chemical intermediate requires adherence to strict safety protocols. Based on safety data sheets for similar hazardous chemicals, the following precautions are mandated.

[13][14][15]

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[15]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[15][16]
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13]
- First Aid Measures:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
 - In case of skin contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[13]
 - If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[13]
 - If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[14]

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